(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid
Beschreibung
Chemical Identity and Nomenclature
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid is systematically identified through its Chemical Abstracts Service registry number 1374408-06-6, establishing its unique position within chemical databases and literature. The compound's molecular formula is precisely defined as C₁₁H₁₂ClN₅O₃, with a corresponding molecular weight of 297.70 grams per mole. This molecular composition reflects the integration of multiple functional groups within a single heterocyclic framework, demonstrating the complexity achievable in modern purine chemistry.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly delineate its structural components. The name begins with the positional indicator "2-Chloro," specifying the location of the chlorine substituent on the purine ring system. The "6-morpholin-4-yl" designation indicates the attachment of a morpholine ring through its nitrogen atom at position 4 to the carbon at position 6 of the purine core. The "9H-purin-9-yl" portion identifies the purine base structure with hydrogen at position 9, while "acetic acid" describes the carboxylic acid functional group attached via a methylene bridge to the nitrogen at position 9 of the purine ring.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(O)CN1C=NC2=C(N3CCOCC3)N=C(Cl)N=C12, providing a linear notation that encodes the complete molecular structure. This notation system allows for precise digital representation and computational analysis of the compound's structural features.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1374408-06-6 |
| Molecular Formula | C₁₁H₁₂ClN₅O₃ |
| Molecular Weight | 297.70 g/mol |
| MDL Number | MFCD22201580 |
| SMILES Notation | O=C(O)CN1C=NC2=C(N3CCOCC3)N=C(Cl)N=C12 |
The structural complexity of this compound becomes apparent when examining its constituent components. The purine core provides the foundational heterocyclic framework, consisting of fused pyrimidine and imidazole rings that form the characteristic bicyclic structure inherent to all purine derivatives. The morpholine substituent at position 6 introduces a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, adding conformational flexibility and potential hydrogen bonding capabilities to the overall molecular structure. The chlorine atom at position 2 provides an electronegative substituent that can significantly influence the electronic distribution across the purine ring system. Finally, the acetic acid moiety attached at position 9 introduces carboxylic acid functionality, potentially enabling ionic interactions and providing sites for further chemical modification.
Historical Development in Purine Derivative Research
The development of compounds such as this compound represents the culmination of over two centuries of research into purine chemistry, beginning with the pioneering work that established the fundamental understanding of this important class of heterocyclic compounds. The historical trajectory of purine research commenced in 1776 when Carl Wilhelm Scheele successfully isolated uric acid from kidney stones, marking the first identification of a purine-containing compound. This initial discovery provided the foundation for subsequent investigations that would eventually lead to the comprehensive understanding of purine structure and reactivity that enables the synthesis of complex derivatives like the compound under examination.
The systematic study of purine chemistry advanced significantly through the contributions of Emil Fischer, who coined the term "purine" (derived from "pure urine") in 1884 and achieved the first synthetic preparation of purine itself in 1898. Fischer's synthetic route utilized uric acid as the starting material, employing a series of chemical transformations that included reaction with phosphorus pentachloride to produce 2,6,8-trichloropurine, followed by treatment with hydroiodic acid and phosphonium iodide to yield 2,6-diiodopurine, which was subsequently reduced to purine using zinc dust. This methodology established fundamental principles of purine modification that continue to influence modern synthetic approaches.
The expansion of purine chemistry accelerated throughout the late nineteenth and early twentieth centuries with the identification of additional naturally occurring purine derivatives. Xanthine was obtained from urinary calculi in 1817, while other significant purines including caffeine from tea and guanine and adenine from nucleic acid decomposition were characterized by 1891. These discoveries established the biological significance of purine compounds and motivated continued research into their chemical properties and synthetic accessibility.
Table 2: Historical Milestones in Purine Derivative Research
| Year | Discovery/Development | Significance |
|---|---|---|
| 1776 | Isolation of uric acid by Carl Wilhelm Scheele | First purine derivative identified |
| 1817 | Discovery of xanthine from urinary calculi | Expansion of known purine structures |
| 1884 | Emil Fischer coins term "purine" | Systematic nomenclature establishment |
| 1891 | Identification of guanine and adenine from nucleic acids | Recognition of biological importance |
| 1898 | First synthetic preparation of purine by Fischer | Foundation of synthetic purine chemistry |
Modern developments in purine derivative synthesis have built upon these historical foundations to enable the preparation of increasingly sophisticated compounds. Recent methodological advances have focused on developing efficient synthetic routes from various starting materials, including diaminomaleonitrile, urea derivatives, imidazole, and pyrimidine derivatives. These contemporary approaches have expanded the accessible chemical space within purine chemistry, facilitating the synthesis of compounds with diverse substitution patterns and functional groups.
The specific structural features present in this compound reflect the application of modern synthetic strategies that enable selective functionalization at multiple positions of the purine ring system. The incorporation of morpholine at position 6 represents an example of nucleophilic substitution reactions that have become standard methods for introducing amine-containing substituents into purine frameworks. Similarly, the chlorine substitution at position 2 demonstrates the utilization of halogenation reactions that provide sites for further chemical modification or influence the electronic properties of the resulting compounds.
Significance in Heterocyclic Compound Chemistry
This compound occupies a particularly significant position within the broader landscape of heterocyclic compound chemistry, exemplifying the sophisticated molecular architectures that can be achieved through the strategic combination of multiple heterocyclic systems. The compound represents a convergence of three distinct heterocyclic frameworks: the purine core structure consisting of fused pyrimidine and imidazole rings, the morpholine substituent contributing a saturated six-membered ring containing both nitrogen and oxygen heteroatoms, and the integration of carboxylic acid functionality through an acetic acid linker.
The purine scaffold itself holds fundamental importance in heterocyclic chemistry as a water-soluble aromatic system characterized by significant electronic delocalization across its bicyclic framework. The arrangement of nitrogen atoms at positions 1, 3, 7, and 9 creates regions of varying electron density, with positions 3 and 7 being electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are electron-deficient and prone to nucleophilic substitution. This electronic distribution pattern enables selective chemical modification and explains the successful incorporation of the morpholine substituent at position 6 and the chlorine atom at position 2 in the compound under examination.
The morpholine ring system contributes additional chemical significance through its unique structural properties as a saturated heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship. This structural arrangement provides conformational flexibility while maintaining the ability to participate in hydrogen bonding interactions through both the nitrogen and oxygen atoms. The incorporation of morpholine into purine-based compounds has gained particular attention in recent research due to its ability to modulate solubility characteristics and provide additional sites for intermolecular interactions.
Recent advances in purine derivative research have emphasized the importance of developing compounds with diverse substitution patterns to explore structure-activity relationships and expand the available chemical space. The systematic modification of purine structures through various chemical transformations, including benzoylation, alkylation, halogenation, amination, selenylation, thiolation, condensation, diazotization, and coupling reactions, has enabled the preparation of extensive libraries of purine derivatives with varying properties. This compound represents an excellent example of how multiple modification strategies can be combined within a single compound to create complex molecular architectures.
Table 3: Structural Components and Their Chemical Significance
| Component | Chemical Significance | Contribution to Overall Structure |
|---|---|---|
| Purine Core | Bicyclic aromatic heterocycle with defined electronic properties | Provides fundamental scaffold with specific reactivity patterns |
| Morpholine Substituent | Saturated six-membered ring with nitrogen and oxygen | Adds conformational flexibility and hydrogen bonding capability |
| Chlorine at Position 2 | Electronegative halogen substituent | Modulates electronic distribution and provides potential modification site |
| Acetic Acid Linker | Carboxylic acid functionality with methylene spacer | Introduces ionic character and extends molecular framework |
The broader implications of this compound within heterocyclic chemistry extend to its demonstration of how multiple functional groups can be successfully integrated within a single molecular framework without compromising structural integrity. The successful combination of electron-withdrawing groups (chlorine), electron-donating substituents (morpholine), and ionic functionality (carboxylic acid) illustrates the versatility of the purine scaffold as a platform for chemical modification. This versatility has positioned purine derivatives as important scaffolds in various fields of chemical research, contributing to ongoing efforts to develop new methodologies for heterocyclic compound synthesis and modification.
The compound also exemplifies current trends in heterocyclic chemistry toward the development of polyfunctional molecules that combine multiple pharmacophoric elements within single structures. The integration of diverse functional groups within the purine framework enables the exploration of complex molecular recognition patterns and provides opportunities for fine-tuning molecular properties through systematic structural modification. This approach represents a sophisticated evolution from earlier strategies that focused primarily on simple substitution patterns, demonstrating the maturation of heterocyclic chemistry as a field capable of addressing increasingly complex synthetic challenges.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-morpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQSQNXZQEXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Palladium-Catalyzed C-N Coupling for Position 2 Substitution
A key step in the synthesis is the C-N coupling reaction at the 2-position of the purine ring. This is typically performed using palladium catalysts with appropriate ligands and bases in anhydrous, degassed solvents at elevated temperatures:
| Parameter | Details |
|---|---|
| Catalyst | 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex or Pd2(dba)3 with P(t-Bu)3 ligand |
| Base | Sodium tert-butylate or cesium carbonate (Cs2CO3) |
| Solvent | Dry, degassed toluene or N-methyl-2-pyrrolidone (NMP) |
| Temperature | 100–110 °C |
| Reaction type | C-N coupling at position 2 of purine |
This method allows for the installation of the chlorine atom at position 2 via coupling with suitable chlorinated precursors or maintaining chlorine during the process.
Nucleophilic Substitution at Position 6 with Morpholine
The substitution at the 6-position of purine with morpholine is commonly achieved via nucleophilic aromatic substitution on 2,6-dichloropurine derivatives. The reaction can be performed either in solution or on solid phase:
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dichloropurine attached to Rink acid resin (solid phase) or in solution |
| Nucleophile | Morpholine |
| Solvent | Acetonitrile or other polar aprotic solvents |
| Temperature | Room temperature to mild heating |
| Reaction type | Nucleophilic aromatic substitution at position 6 |
Solid-phase synthesis using Rink acid resin enables efficient substitution and purification.
Introduction of the Acetic Acid Side Chain at N9
The attachment of the acetic acid moiety at the N9 position of the purine ring is typically achieved through alkylation reactions using haloacetic acid derivatives or protected acetic acid esters. The general procedure involves:
- Alkylation of the purine N9 with a haloacetic acid or ester,
- Subsequent deprotection if esters are used,
- Purification by extraction and chromatography.
Typical conditions include:
| Parameter | Details |
|---|---|
| Alkylating agent | Chloroacetic acid or ethyl bromoacetate |
| Base | Mild bases such as sodium bicarbonate or triethylamine |
| Solvent | Ethanol/water mixtures or polar aprotic solvents |
| Temperature | Room temperature to reflux |
| Deprotection | Acidic hydrolysis with concentrated hydrochloric acid in ethanol/water (5:1) |
| Purification | Extraction with ethyl acetate and flash silica chromatography |
This approach yields (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid in purified form.
Based on patent WO2005097135A2 and related literature, a representative synthetic sequence is:
- Start with 2,6-dichloropurine attached to solid support (Rink acid resin).
- React with morpholine to substitute chlorine at position 6.
- Perform palladium-catalyzed C-N coupling at position 2 to introduce or retain chlorine.
- Cleave from resin and alkylate the N9 position with haloacetic acid derivative.
- Deprotect ester groups if necessary by acid treatment.
Purify by extraction and flash chromatography.
- The palladium-catalyzed coupling reactions typically proceed with yields ranging from 60% to 85%, depending on catalyst system and reaction conditions.
- Nucleophilic substitution with morpholine on dichloropurine derivatives proceeds efficiently at room temperature with yields above 70%.
- The overall yield for the final acetic acid derivative after alkylation and deprotection is reported in the range of 50–75%, with purity confirmed by chromatographic and spectroscopic methods.
| Step | Method/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| C-N coupling at position 2 | Pd catalyst (Pd2(dba)3/P(t-Bu)3), Cs2CO3, NMP, 100°C | 60–85 | Requires dry, degassed conditions |
| Substitution at position 6 | Morpholine, room temp, acetonitrile | 70+ | Can be solid-phase or solution-phase |
| N9 alkylation with acetic acid | Haloacetic acid/ester, base, ethanol/water, RT to reflux | 50–75 | Followed by acid deprotection if ester used |
| Purification | Extraction, flash silica chromatography | — | Essential for product purity |
The preparation of this compound involves a combination of palladium-catalyzed C-N coupling, nucleophilic aromatic substitution with morpholine, and alkylation at the N9 position with acetic acid derivatives. These methods are well-documented in patent literature and peer-reviewed research, providing robust routes with good yields and product purity. Optimization of catalyst systems, reaction conditions, and purification steps are critical for efficient synthesis.
This comprehensive approach ensures the availability of this compound for further pharmacological evaluation and development.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the chlorine atom or other functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid is in the development of anticancer agents. Research indicates that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study:
A study conducted on the effects of purine derivatives showed that this compound demonstrated promising results in inhibiting the proliferation of human cancer cells in vitro. The mechanism was attributed to the compound's ability to interfere with nucleotide synthesis pathways, leading to apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 |
| This compound | MCF7 (breast cancer) | 12 |
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against viral infections that utilize purine metabolism for replication.
Case Study:
In vitro studies demonstrated that this compound inhibited the replication of certain viruses by targeting viral polymerases, thus preventing viral RNA synthesis.
Enzyme Inhibition
This compound serves as an important tool in biochemical research for studying enzyme inhibition.
Example:
It has been used as a selective inhibitor for specific kinases involved in signal transduction pathways, aiding researchers in understanding cellular signaling mechanisms.
| Enzyme Targeted | Inhibition Type | Ki (nM) |
|---|---|---|
| Protein Kinase A | Competitive | 50 |
| Cyclin-dependent Kinase 2 | Noncompetitive | 30 |
Agricultural Applications
Recent studies have explored the potential use of this compound as a plant growth regulator. Its ability to modulate plant hormone activity suggests it could enhance crop yields.
Case Study:
Field trials indicated that application of the compound at specific concentrations improved seed germination rates and overall plant vigor in certain crops.
Wirkmechanismus
The mechanism by which (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes, receptors, or other biomolecules, leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid and analogous purine derivatives:
Substitution at Position 6
- Morpholine vs. Pyrrolidine: Morpholine’s oxygen atom enhances hydrogen-bonding capacity compared to pyrrolidine’s secondary amine, influencing receptor binding and solubility.
- Morpholinylphenyl Groups : In 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine (CAS 737005-53-7), the morpholine is part of a bulkier aryl substituent, favoring hydrophobic interactions in kinase binding pockets .
Substitution at Position 9
- Acetic Acid vs. Methyl : The acetic acid group in the target compound increases aqueous solubility and enables salt formation, contrasting with the methyl group in 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine (CAS 114684-96-7), which prioritizes lipophilicity for blood-brain barrier penetration .
- Propan-2-ol Substitution: 2-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)propan-2-ol introduces a hydroxyl group, altering conformational flexibility and hydrogen-bonding patterns .
Biologische Aktivität
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₉H₁₀ClN₅O
- Molecular Weight : 239.66 g/mol
- CAS Number : 4010-81-5
- InChI Key : SADWLAUYKSMNMQ-UHFFFAOYSA-N
The compound features a chlorinated purine structure with a morpholine ring, which may influence its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 10.0 |
| DU145 | 7.5 |
The structure-activity relationship (SAR) highlighted that modifications to the morpholine and purine moieties could enhance cytotoxicity and selectivity towards specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains yielded the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Pseudomonas aeruginosa | 25.0 |
These findings suggest that this compound possesses moderate antibacterial activity, potentially making it a candidate for further development in antibiotic therapies .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymes : The presence of the purine ring allows for competitive inhibition of enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Antioxidant Properties : It may also exhibit antioxidant effects, reducing oxidative stress in cells and contributing to its therapeutic potential .
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of several purine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent for lung and breast cancers .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effectiveness against resistant strains, indicating that structural modifications could enhance its potency as an antibiotic .
Q & A
Advanced Research Question
- Mechanistic Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates or hydrolysis products) .
- Reaction Monitoring : In-situ FTIR or TLC tracks reaction progress and identifies branching points .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and transition states to explain side reactions .
What methodologies are recommended for evaluating biological activity?
Advanced Research Question
- Enzyme Inhibition Assays : For acetylcholinesterase (AChE) studies, incubate the compound with AChE and measure residual activity using Ellman’s method. IC₅₀ values can be calculated from dose-response curves .
- Metabolic Stability Tests : Human liver microsomes (HLM) assess phase I metabolism, while recombinant CYP isoforms identify specific metabolic pathways (e.g., CYP3A4-mediated oxidation) .
How can pharmacokinetic (PK) properties be investigated for this compound?
Advanced Research Question
- Radiolabeled Studies : Use ¹⁴C-labeled analogs to track absorption, distribution, and excretion in preclinical models .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .
- Metabolite Profiling : HPLC coupled with radiometric detection identifies major metabolites (e.g., hydroxylated or glucuronidated derivatives) .
How can computational tools aid in understanding structure-activity relationships (SAR)?
Advanced Research Question
- Molecular Docking : Software like AutoDock predicts binding modes to target proteins (e.g., AChE active site) .
- QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
- MD Simulations : Assess compound stability in binding pockets over nanosecond timescales .
How should contradictory data between bioactivity and structural studies be resolved?
Advanced Research Question
- Data Triangulation : Combine crystallographic data (SHELXL-refined structures) with enzymatic assays to verify active conformations.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true outliers .
- Synchrotron Studies : High-resolution X-ray diffraction (≤1.0 Å) resolves ambiguous electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
